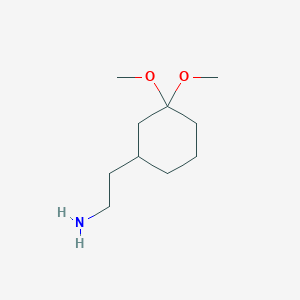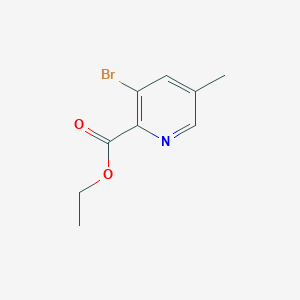![molecular formula C22H17ClN4O3 B2494623 4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899952-77-3](/img/structure/B2494623.png)
4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves intricate chemical reactions. For instance, a related compound was synthesized by reacting 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine in glycol under microwave irradiation, showcasing the complexity and precision required in these synthesis processes (Xiaojing Zhang et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds reveals a high degree of planarity in the pyrazolo[3,4-b]pyridine system, except for the atoms carrying substituents, indicating significant conjugation and potential for interesting electronic properties (Xiaojing Zhang et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving these compounds are intricate, highlighting their reactivity and interaction with various chemical agents. For example, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized through reactions involving pyrazole carbonyl chloride and phenylhydroxyamines, underlining the versatility of pyrazole-based compounds in chemical synthesis (Hongwei Zhu et al., 2014).
Scientific Research Applications
Synthesis and Biological Evaluation
- The compound has been utilized in the synthesis of novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives, exhibiting antimicrobial properties (Altalbawy, 2013).
- Another study synthesized a series of pyrazolopyrimidines derivatives, displaying anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016).
Antibacterial and Antitumor Evaluation
- Research describes the synthesis of novel heterocyclic ring systems with pyrazole, used as antibacterial and antitumor agents (Hamama et al., 2012).
- The compound's structure has been analyzed in another study, focusing on its potential use in synthesizing antibacterial and antitumor agents (Zhang et al., 2006).
Synthesis and Antioxidant Evaluation
- It has been used as a key intermediate in synthesizing imidazolopyrazole derivatives, displaying antioxidant properties (Gouda, 2012).
Synthesis and Antiviral Activity
- A study focused on synthesizing novel pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives, demonstrating antiviral activity against Herpes simplex virus and other viruses (Bernardino et al., 2007).
Future Directions
Future research could focus on further optimizing the synthesis process, studying the compound’s mechanism of action, and evaluating its potential applications in various fields. For instance, it could be interesting to explore its potential as a therapeutic agent, given the activity of similar compounds .
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential therapeutic effects on alzheimer’s disease . These compounds are known to inhibit cholinesterase enzymes, which play a crucial role in nerve signal transmission .
Mode of Action
Based on the information about similar compounds, it can be inferred that it may interact with its targets (possibly cholinesterase enzymes) and cause changes that could potentially have therapeutic effects .
Biochemical Pathways
Compounds with similar structures have been found to inhibit cholinesterase enzymes . This inhibition could affect the cholinergic pathway, which is involved in many functions including muscle movement, breathing, heart rate, and learning and memory.
Pharmacokinetics
It’s worth noting that similar compounds are known to be absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces .
Result of Action
Similar compounds have shown potential therapeutic effects in treating alzheimer’s disease by inhibiting cholinesterase enzymes .
Biochemical Analysis
Biochemical Properties
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . The compound’s interaction with carbonic anhydrase involves the coordination of its functional groups with the enzyme’s active site, leading to reduced enzyme activity .
Cellular Effects
The effects of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and altering their function . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and oxidative stress . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism . The compound’s metabolism involves phase I and phase II reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s bioavailability and clearance from the body .
Transport and Distribution
The transport and distribution of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different tissues depend on its interactions with these transporters and proteins . Studies have shown that the compound is distributed to various organs, including the liver, kidneys, and brain .
Subcellular Localization
The subcellular localization of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it influences mitochondrial function and energy metabolism .
properties
IUPAC Name |
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-13-19-20(23)16(12-24-21(19)27(26-13)15-5-3-2-4-6-15)22(28)25-14-7-8-17-18(11-14)30-10-9-29-17/h2-8,11-12H,9-10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRUGZABFCWVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3S)-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azepane-1-carboxylate](/img/structure/B2494540.png)

![1-allyl-4-(1-(3-(4-chloro-3-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2494542.png)
![ethyl 3-[(2-ethoxy-1-naphthoyl)amino]-1H-indole-2-carboxylate](/img/structure/B2494544.png)
![Methyl 3-[(cyclohexylcarbamoyl)amino]thiophene-2-carboxylate](/img/structure/B2494546.png)




![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+](/img/structure/B2494558.png)
![N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2494559.png)
![1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2494560.png)
![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine](/img/structure/B2494561.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2494563.png)